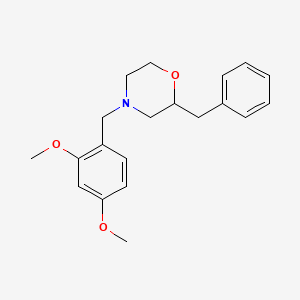![molecular formula C23H17IN2O2 B6015546 2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6015546.png)
2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as HM-3, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anti-cancer properties by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by increasing the levels of reactive oxygen species and activating caspase enzymes. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer properties. It has been shown to exhibit anti-cancer activity at low concentrations, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of this compound derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into the development of new anti-cancer drugs. Additionally, the potential use of this compound in treating other diseases, such as Alzheimer's disease, warrants further investigation.
Métodos De Síntesis
The synthesis of 2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-hydroxybenzaldehyde with 4-methylphenylhydrazine to form 2-[2-(2-hydroxyphenyl)vinyl]-4-methylphenylhydrazine. This intermediate product is then reacted with 6-iodo-3-quinazolinone in the presence of a catalyst to form this compound. The overall synthesis method is shown below:
Aplicaciones Científicas De Investigación
2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c1-15-6-10-18(11-7-15)26-22(13-8-16-4-2-3-5-21(16)27)25-20-12-9-17(24)14-19(20)23(26)28/h2-14,27H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDBGPONSMFCY-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B6015488.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B6015504.png)
![5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6015510.png)

![4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B6015521.png)
![7-(2,3-dimethylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6015528.png)


![5-methyl-2-[4-(4-morpholinylmethyl)phenyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6015551.png)
![2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6015557.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6015569.png)
![3-[(allylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6015587.png)